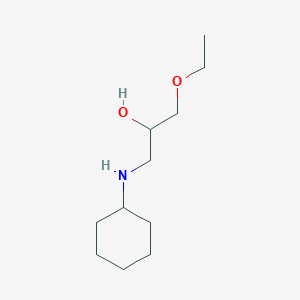
1-(Cyclohexylamino)-3-ethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-ethoxypropan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamino group attached to a propanol backbone with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclohexylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of ethanol. The reaction typically occurs under mild conditions, with the use of a suitable catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous hydrogenation of aniline using cobalt- or nickel-based catalysts. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
1-(Cyclohexylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit sodium channels, thereby affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but without the ethoxy group.
1-(Cyclohexylamino)-2-phenyl-2-propanol: A compound with a phenyl group instead of an ethoxy group.
Uniqueness
1-(Cyclohexylamino)-3-ethoxypropan-2-ol is unique due to the presence of both the cyclohexylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90052-15-6 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h10-13H,2-9H2,1H3 |
InChI Key |
OWASIMBGAKXUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















